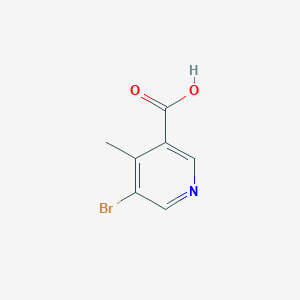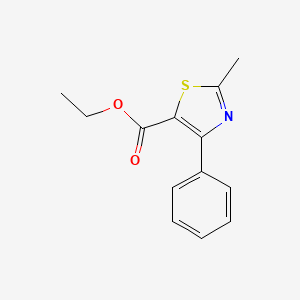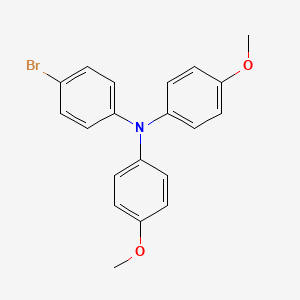![molecular formula C35H36BF4P2Rh- B1337330 (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate CAS No. 82499-43-2](/img/structure/B1337330.png)
(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate
Overview
Description
(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate is a useful research compound. Its molecular formula is C35H36BF4P2Rh- and its molecular weight is 708.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Organic Synthesis
The complex (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate, as a part of rhodium(I) complexes, is prominently used in catalysis, particularly in homogeneous catalytic systems. Rhodium catalysts are renowned for their efficiency and selectivity in various chemical reactions. In recent research, rhodium complexes have been highlighted for their role in the oxidative functionalization of alkanes, demonstrating their potential for the activation of methane and other lower alkanes. This process is critical for converting less reactive hydrocarbons into more valuable chemicals. The mechanism involves the activation of methane through the formation of a σ-complex with Rh and the activation of dioxygen by redox co-catalysts like iodine, copper, or iron compounds, leading to the formation of two-electron oxidants. This research underscores the importance of rhodium complexes in the development of efficient methods for the functionalization of alkanes, offering insights into the mechanisms of these reactions supported by experimental data and DFT results (Chepaikin & Borshch, 2015).
Homogeneous Catalysis
Rhodium(I) complexes, including those with bicyclo[2.2.1]heptadiene and bis(diphenylphosphino)butane ligands, have been extensively investigated for their catalytic properties. These complexes are crucial in homogeneous catalysis, offering advantages in terms of reactivity and the ability to be finely tuned for specific reactions. The stability of Rh-C(NHC) bonding in N-heterocyclic carbene–rhodium complexes, for instance, allows them to remain active under reaction conditions, influencing yield and regioselectivity. This research area is promising for the synthesis of chiral compounds and the development of new catalysts for asymmetric synthesis, highlighting the versatility and potential of rhodium complexes in catalysis (Gil & Trzeciak, 2011).
Environmental and Material Science
In the context of environmental and material science, the application of rhodium complexes extends beyond catalysis. For instance, research into novel brominated flame retardants (NBFRs) and their occurrence in indoor environments touches on the broader implications of organometallic compounds in safety and environmental health. Although not directly related to the specific rhodium complex mentioned, this research area reflects the growing concern over and the need for safer, more environmentally friendly fire retardants. The investigation into the environmental fate and toxicity of such compounds underscores the importance of understanding and regulating the use of complex organometallic compounds in consumer products (Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to act as a catalyst in various chemical reactions .
Mode of Action
The compound (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate interacts with its targets by facilitating chemical reactions. It is used as a catalyst for hydrogenation, hydrosilylation, hydroboration, and aldol condensation reactions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a catalyst. It facilitates chemical reactions without being consumed, enabling the transformation of reactants into products .
properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.C7H8.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-4,6-7H,5H2;;/q;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKHASOFJSSKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36BF4P2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451121 | |
| Record name | 82499-43-2 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82499-43-2 | |
| Record name | 82499-43-2 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene (1,4-bis[diphenylphosphino]butane) rhodium(I) tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the key applications of (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate as a catalyst?
A1: this compound, often represented in shorthand notation as [Rh(nbd)(dppb)]BF4, serves as a versatile catalyst in various organic reactions. Key applications include:
- Catalytic Hydrogenation: [Rh(nbd)(dppb)]BF4 effectively catalyzes the addition of hydrogen across double or triple bonds in organic molecules. []
- Hydrosilylation: This catalyst facilitates the addition of silicon-hydrogen bonds across unsaturated bonds, proving crucial in silicon-carbon bond formation. []
- Hydroboration: [Rh(nbd)(dppb)]BF4 enables the addition of boron-hydrogen bonds across unsaturated bonds, offering a valuable route to organoborane compounds. []
- Aldol Condensation: The catalyst facilitates the formation of carbon-carbon bonds, specifically in reactions involving aldehydes or ketones, leading to β-hydroxy carbonyl compounds. []
Q2: What are the important structural characteristics of this compound ?
A2: The structural features of [Rh(nbd)(dppb)]BF4 are crucial for its catalytic activity:
- Molecular Formula and Weight: The compound is represented by the molecular formula C35H36BF4P2Rh and has a molecular weight of 708.4 g/mol. []
- Spectroscopic Data: 31P NMR analysis is crucial for characterizing the compound. It reveals the presence of the characteristic 103Rh coupled doublet (JRhP = 155 Hz) confirming its purity. It can also indicate the presence of impurities like free phosphine ligand and phosphine oxides. []
- Structure: [Rh(nbd)(dppb)]BF4 features a central Rhodium (Rh) atom in a +1 oxidation state. It is coordinated to a bidentate 1,4-bis(diphenylphosphino)butane (dppb) ligand and a bidentate bicyclo[2.2.1]hepta-2,5-diene (nbd) ligand. The tetrafluoroborate (BF4-) acts as the counterion. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)
![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)



![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)



